molecular formula C21H26N2OS B12791959 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- CAS No. 199852-53-4

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)-

Cat. No.: B12791959
CAS No.: 199852-53-4
M. Wt: 354.5 g/mol
InChI Key: KADQVIGGQOANHG-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family This compound features a pyrimidinone core substituted with various functional groups, including ethyl, propenyl, and propenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as urea or thiourea with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The various substituents (ethyl, propenyl, propenylthio) are introduced through alkylation or acylation reactions. For instance, the ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Functional Group Modifications: The propenyl and propenylthio groups can be introduced through reactions such as the Wittig reaction or thiol-ene reaction, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the propenyl or propenylthio groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 5-ethyl-2-(methylthio)-: Similar core structure but different substituents.

    4(1H)-Pyrimidinone, 6-(phenylmethyl)-5-ethyl-1-(2-propenyl)-2-(methylthio)-: Similar substituents but different positions.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of both propenyl and propenylthio groups, along with the 3,5-dimethylphenylmethyl substituent, makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

199852-53-4

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-5-ethyl-1-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one

InChI

InChI=1S/C21H26N2OS/c1-6-9-23-19(14-17-12-15(4)11-16(5)13-17)18(8-3)20(24)22-21(23)25-10-7-2/h6-7,11-13H,1-2,8-10,14H2,3-5H3

InChI Key

KADQVIGGQOANHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=NC1=O)SCC=C)CC=C)CC2=CC(=CC(=C2)C)C

Origin of Product

United States

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